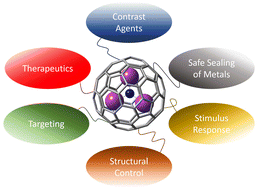Water-soluble endohedral metallofullerenes: new horizons for biomedical applications
Chemical Communications Pub Date: 2023-10-12 DOI: 10.1039/D3CC03603K
Abstract
Endohedral metallofullerenes (EMFs) offer a safe avenue to manipulate metals important to biomedical applications such as MRI contrast, X-ray contrast, radiolabeling, radiotherapy, chemotherapy, and the control of inflammation by scavenging reactive oxygen species (ROS). Moreover, functionalizing the double bonds on the surface of EMFs modifies their solubility, supramolecular behaviour, binding, targeting characteristics, and physical properties. While most existing water-soluble derivatives possess a statistical mixture of appended functional groups, progress has been made in creating molecularly-precise derivatives with a defined number of surface functional groups, leading to potentially more nuanced control of their behaviour and properties. Further elucidation of the structure–function relationships of these materials is expected to enhance their utility in biomedical applications and possibly broaden their use in diverse areas of science and technology.


Recommended Literature
- [1] The crystal structure and growth direction of Cu2S nanowire arrays fabricated on a copper surface
- [2] 25 years and still going strong: 2′-O-(pyren-1-yl)methylribonucleotides – versatile building blocks for applications in molecular biology, diagnostics and materials science
- [3] Modulating the magnetic behavior of Fe(ii)–MOF-74 by the high electron affinity of the guest molecule†
- [4] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
- [5] Structural variations in metal complexes of a tertiary α-hydroxyoxime†
- [6] Constructing novel NaLiTi3O7/g-C3N4 Z-scheme photocatalysts to facilitate the separation of charge carriers and study the hydrogen production performance†
- [7] Outstanding Reviewers for Nanoscale in 2020
- [8] Determination of halofuginone hydrobromide in medicated animal feeds
- [9] Determination of cellulase colocalization on cellulose fiber with quantitative FRET measured by acceptor photobleaching and spectrally unmixing fluorescence microscopy
- [10] Electronic structure of Al, Ga, In and Cu doped ZnO/Cu(111) bilayer films†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 119823-35-7
-
CAS no.: 137361-05-8
-
CAS no.: 19396-73-7
-
CAS no.: 157730-74-0









